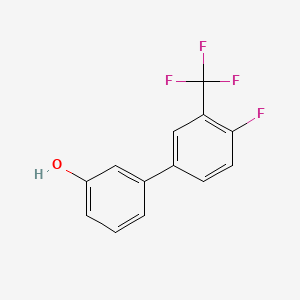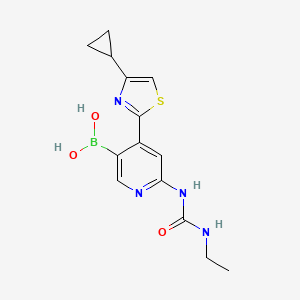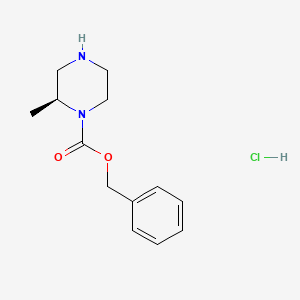
5-(METHOXY-D3)-2-MERCAPTOBENZIMIDAZOLE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methoxy-D3)-2-Mercaptobenzimidazole: is a deuterated derivative of 2-mercaptobenzimidazole, where the methoxy group is labeled with deuterium. This compound is of interest due to its unique isotopic labeling, which can be useful in various scientific applications, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methoxy-D3)-2-Mercaptobenzimidazole typically involves the introduction of a deuterium-labeled methoxy group into the benzimidazole structure. One common method is the reaction of 2-mercaptobenzimidazole with deuterated methanol (CD3OD) in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete incorporation of the deuterium label.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-(Methoxy-D3)-2-Mercaptobenzimidazole can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzimidazoles depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as an internal standard in NMR spectroscopy due to its deuterium labeling.
- Employed in mass spectrometry for accurate mass determination.
Biology:
- Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Investigated for its potential use in drug development, particularly as a labeled compound in pharmacokinetic studies.
Industry:
- Utilized in the synthesis of other deuterated compounds for research and development purposes.
Mécanisme D'action
The mechanism of action of 5-(Methoxy-D3)-2-Mercaptobenzimidazole is primarily related to its ability to interact with biological molecules through its thiol and methoxy groups. The deuterium labeling does not significantly alter its chemical reactivity but provides a useful tool for tracing and studying the compound in various systems. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or interaction with cellular components.
Comparaison Avec Des Composés Similaires
2-Mercaptobenzimidazole: The non-deuterated parent compound.
5-Methoxy-2-Mercaptobenzimidazole: The non-deuterated analog with a methoxy group.
Deuterated Benzimidazoles: Other benzimidazole derivatives labeled with deuterium.
Uniqueness: 5-(Methoxy-D3)-2-Mercaptobenzimidazole is unique due to its specific deuterium labeling, which makes it particularly valuable in analytical techniques such as NMR and mass spectrometry. This isotopic labeling provides enhanced sensitivity and resolution in these techniques, making it a preferred choice for detailed molecular studies.
Propriétés
Numéro CAS |
1219804-80-4 |
|---|---|
Formule moléculaire |
C8H8N2OS |
Poids moléculaire |
183.243 |
Nom IUPAC |
4,5,7-trideuterio-6-methoxy-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C8H8N2OS/c1-11-5-2-3-6-7(4-5)10-8(12)9-6/h2-4H,1H3,(H2,9,10,12)/i2D,3D,4D |
Clé InChI |
KOFBRZWVWJCLGM-NRUYWUNFSA-N |
SMILES |
COC1=CC2=C(C=C1)NC(=S)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine](/img/structure/B594608.png)


